molecular formula C4H5NO2S B015480 Ethoxycarbonyl isothiocyanate CAS No. 16182-04-0

Ethoxycarbonyl isothiocyanate

Cat. No.: B015480
CAS No.: 16182-04-0
M. Wt: 131.16 g/mol
InChI Key: BDTDECDAHYOJRO-UHFFFAOYSA-N
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Description

Ethoxycarbonyl isothiocyanate is an organic compound with the molecular formula C4H5NO2S. It is a member of the isothiocyanate family, which is known for its diverse applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. This compound is particularly valued for its role in the construction of heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxycarbonyl isothiocyanate is typically synthesized by reacting ethyl chloroformate with sodium thiocyanate in the presence of a phase transfer catalyst. The reaction conditions are optimized to achieve high yields. For instance, an orthogonal test determined the optimal conditions to be a reaction temperature of 35°C, a reaction time of 3 hours, a catalyst content of 1.5% (molar fraction based on ethyl chloroformate), and a molar ratio of sodium thiocyanate to ethyl chloroformate of 1.1. Under these conditions, the yield can reach up to 96.8% .

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of phase transfer catalysts, such as Schiff bases, is crucial for enhancing the reaction efficiency and yield. Companies like American Cyanamid and Bayer Corporation have developed patented methods for the production of this compound, utilizing various catalysts to optimize the process .

Chemical Reactions Analysis

Types of Reactions: Ethoxycarbonyl isothiocyanate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form thiourea derivatives.

    Addition Reactions: It can react with nucleophiles to form various addition products.

Common Reagents and Conditions:

    Amines: React with this compound to form thiourea derivatives.

    Nucleophiles: Such as alcohols and thiols, can add to the isothiocyanate group.

Major Products:

Scientific Research Applications

Ethoxycarbonyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Utilized in the synthesis of bioactive compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Employed in the production of pharmaceuticals, agrochemicals, and dyestuffs

Comparison with Similar Compounds

Uniqueness: Ethoxycarbonyl isothiocyanate is unique due to its ethoxycarbonyl group, which imparts specific reactivity and makes it particularly suitable for the synthesis of heterocyclic compounds. This distinguishes it from other isothiocyanates that may lack this functional group and, consequently, have different reactivity profiles .

Properties

IUPAC Name

ethyl N-(sulfanylidenemethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO2S/c1-2-7-4(6)5-3-8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTDECDAHYOJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50167253
Record name Ethyl isothiocyanatoformate
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Molecular Weight

131.16 g/mol
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CAS No.

16182-04-0
Record name Ethoxycarbonyl isothiocyanate
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Record name Ethyl isothiocyanatoformate
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Record name Ethyl isothiocyanatoformate
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Record name Ethyl isothiocyanatoformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethoxycarbonyl Isothiocyanate?

A1: this compound has the molecular formula C4H5NO2S and a molecular weight of 131.15 g/mol.

Q2: How is this compound synthesized?

A2: this compound can be synthesized by reacting ethyl chloroformate with sodium thiocyanate. Researchers have explored various catalysts and conditions to optimize the yield and purity of the product. Some methods employ phase-transfer catalysts like Schiff bases [, ], PEG400 [], or TMEDA [] to facilitate the reaction.

Q3: Are there alternative synthetic routes to this compound?

A3: While the reaction of ethyl chloroformate with sodium thiocyanate remains the most common method, other approaches exist. For instance, one study reported obtaining this compound as a byproduct in the reaction of potassium thiocyanate with methyl or ethyl ester of chloroformic acid [].

Q4: What are the characteristic spectroscopic features of this compound?

A4: Rotational spectroscopy studies on this compound have identified two main conformers, TCC and GCC, distinguished by the arrangement of their backbone atoms []. These studies provided accurate values for rotational constants and 14N quadrupole coupling constants, enabling precise structural determination of these conformers.

Q5: Why is this compound considered a versatile reagent in heterocyclic chemistry?

A5: this compound readily reacts with various nucleophiles, including amines, hydrazines, and amidines. This reactivity stems from the electrophilic carbon atom of the isothiocyanate group, making it a valuable building block for constructing diverse heterocyclic compounds.

Q6: Can you provide examples of heterocyclic systems synthesized using this compound?

A6: this compound has been employed in synthesizing a broad range of heterocycles:

  • Thiadiazoles: Reactions with hydrazine derivatives [], 2-cyanoethanoic acid hydrazide [], and 1,2,4-oxadiazoles [] have led to various substituted 1,3,4-thiadiazoles.
  • Triazoles: Condensation with hydrazine derivatives under specific conditions yields substituted 1,2,4-triazoles [].
  • s-Triazinthiones: Reactions with amidino compounds like amidines, isoureas, isothioureas, and guanidines afford s-triazinethiones [].
  • Oxazolo-s-triazinones: Treatment of 2-amino-2-oxazolines with this compound yields 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazin-2-one-4-thiones [].
  • Thiazolo[3,2-a]-s-triazine-4-thio-2-ones: Reactions with 4,5-substituted 2-aminothiazoles give access to thiazolo[3,2-a]-s-triazine-4-thio-2-ones [].
  • Fused β-carbolines: this compound enables a three-step, one-pot synthesis of triazine-fused β-carbolines, specifically (1,3,5)triazino(1',2':1,6)pyrido(3,4-b)indol-4-ones [].

Q7: How does the structure of the nucleophile influence the reaction outcome with this compound?

A7: The nucleophile's structure plays a crucial role in determining regioselectivity and the final product. For example, reactions with 2-aminocyclohexeno[b]thiophene derivatives can yield either tetrahydrobenzo[b]thiophen-2-thiourea derivatives or cyclized annulated derivatives depending on the reaction conditions []. Similarly, reactions with 4,5-substituted 2-aminothiazoles may yield different products depending on the basicity of the aminothiazole and steric hindrance from substituents [].

Q8: Are there any notable rearrangements or side reactions observed in reactions involving this compound?

A8: Yes, certain reactions can exhibit rearrangements or lead to unexpected byproducts. For instance:

  • N-N Substituent Exchange: Reactions with electron-deficient aminoazoles can involve an intramolecular N-N transacylation, leading to the elimination of HSCN [].
  • Thiuram Disulfide Formation: this compound can react with water to form a stable adduct with ethoxycarbonyldithiocarbamic acid, which can further oxidize to the corresponding thiuram disulfide [].
  • Regioselectivity in Pyrene Reactions: Reactions with 2,7-di-tert-butylpyrene can produce different regioisomers and byproducts depending on the reaction time and the nature of the isothiocyanate (aliphatic vs. aromatic) [].

Q9: Besides heterocyclic synthesis, are there other applications of this compound?

A9: this compound has found use in:

  • Polymer Modification: It can introduce dithioester and thioamide groups into polymers like polystyrene and acrylonitrile copolymers [].
  • Synthesis of Aromatic Carbonamides and Thiocarbonamides: Tin-mediated Friedel-Crafts reactions using this compound allow access to unconventionally substituted aromatic thiocarbonamides [].
  • Preparation of Resins: Researchers have synthesized a polystyrene-modified ethoxycarbonyl thiourea resin (PSETU) with potential applications in metal ion adsorption, particularly for Au(III) [].

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